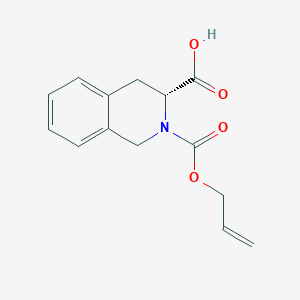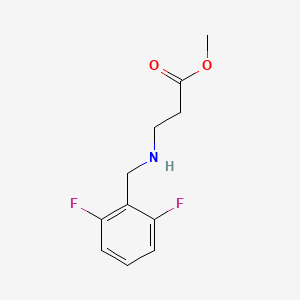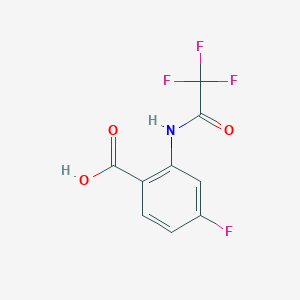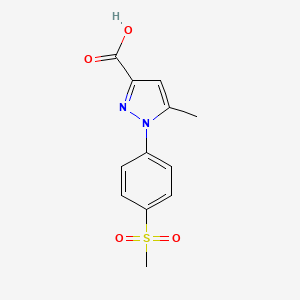
1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, a methyl group on the pyrazole ring, and a carboxylic acid functional group.
Métodos De Preparación
The synthesis of 1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methanesulfonylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-(Methylsulfonyl)phenylacetic acid: Similar in structure but with an acetic acid group instead of a pyrazole ring.
Ferulic acid derivatives: These compounds share the phenyl ring and carboxylic acid group but differ in the presence of a methoxy group and a different heterocyclic ring.
1,3,4-Oxadiazoles: These compounds have a similar five-membered ring structure but differ in the arrangement of nitrogen and oxygen atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12N2O4S |
|---|---|
Peso molecular |
280.30 g/mol |
Nombre IUPAC |
5-methyl-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4S/c1-8-7-11(12(15)16)13-14(8)9-3-5-10(6-4-9)19(2,17)18/h3-7H,1-2H3,(H,15,16) |
Clave InChI |
AGXRELLKUVNFKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



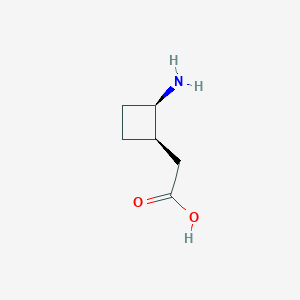
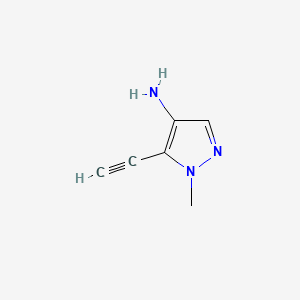

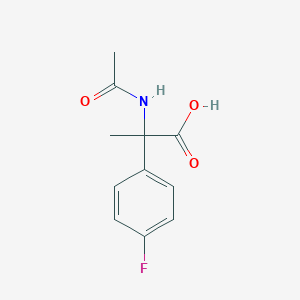
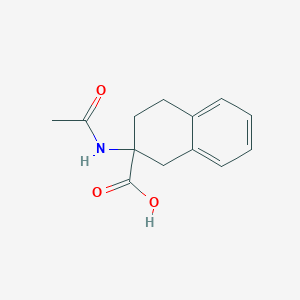
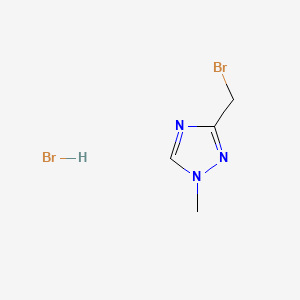
![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)
